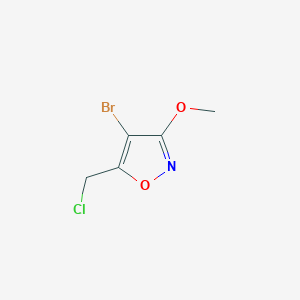
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic organic compound that contains bromine, chlorine, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole typically involves the halogenation of oxazole derivatives. One common method includes the bromination of 5-(chloromethyl)-3-methoxy-1,2-oxazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 5-Bromo-2-chloromethyl-3-methoxybenzene
- 4-Chloro-5-(bromomethyl)-3-methoxy-1,2-oxazole
Uniqueness
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H5BrClNO2 |
|---|---|
分子量 |
226.45 g/mol |
IUPAC 名称 |
4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C5H5BrClNO2/c1-9-5-4(6)3(2-7)10-8-5/h2H2,1H3 |
InChI 键 |
DZQSOUGCKVZKQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NOC(=C1Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















